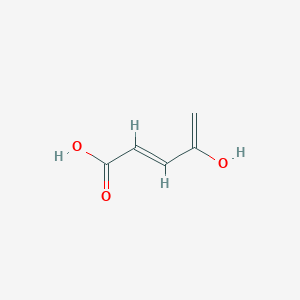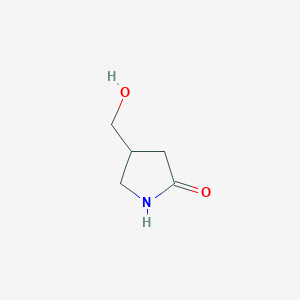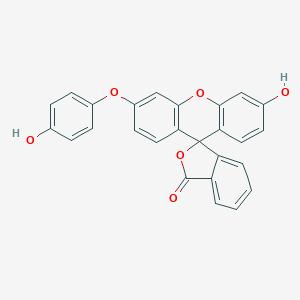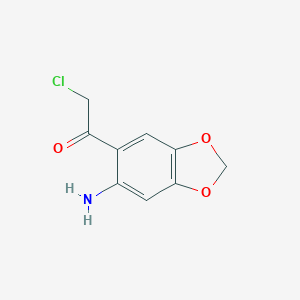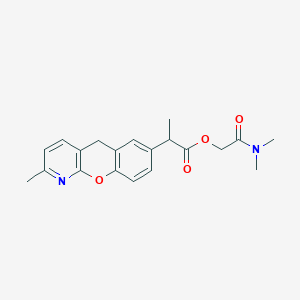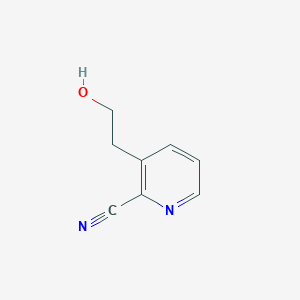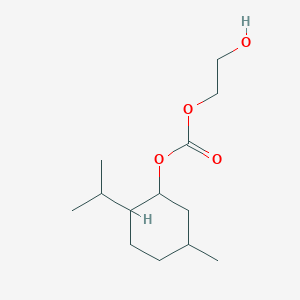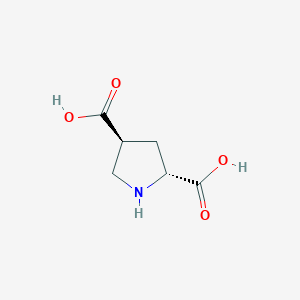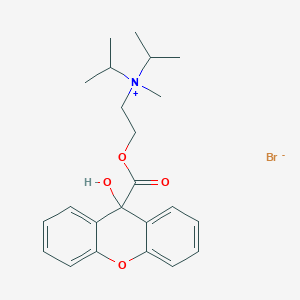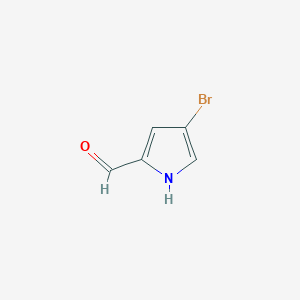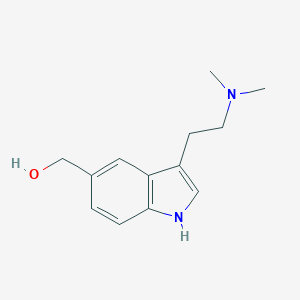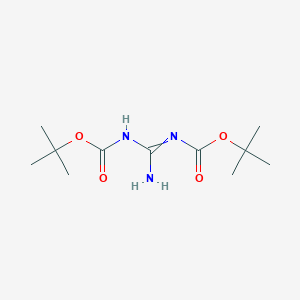
N,N'-二Boc-胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-Boc-guanidine, also known as 1,3-bis(tert-butoxycarbonyl)guanidine, is a compound that features prominently in organic synthesis and medicinal chemistry. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the guanidine core. These Boc groups are commonly used to protect amine functionalities during chemical reactions, making N,N’-Di-Boc-guanidine a valuable intermediate in the synthesis of various biologically active molecules.
科学研究应用
N,N’-Di-Boc-guanidine has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound’s ability to protect amine groups makes it valuable in multi-step synthetic routes.
In biology and medicine, N,N’-Di-Boc-guanidine is used in the development of drugs and therapeutic agents. Its derivatives have shown potential as kinase inhibitors and DNA minor groove binders, making them useful in cancer research and treatment .
In the industrial sector, N,N’-Di-Boc-guanidine is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable building block for various applications.
作用机制
Target of Action
N,N’-Di-Boc-guanidine, also known as tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate or di-Boc-guanidine, is a versatile compound used in various chemical reactions . .
Mode of Action
The mode of action of N,N’-Di-Boc-guanidine is primarily based on its chemical structure and reactivity. It is often used as a reagent in the synthesis of other compounds
Biochemical Pathways
N,N’-Di-Boc-guanidine plays a crucial role in the synthesis of guanidines . Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The compound is involved in the guanylation of amines, a key step in the formation of guanidines .
Result of Action
The primary result of N,N’-Di-Boc-guanidine’s action is the formation of guanidines, which are used in various biological and chemical applications . The specific molecular and cellular effects would depend on the particular guanidine compound synthesized.
Action Environment
The action of N,N’-Di-Boc-guanidine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the use of cyanuric chloride instead of classical HgCl2 as an activating reagent for di-Boc-thiourea provides an alternative route for the guanylation of amines and eliminates the environmental hazard of heavy-metal waste without appreciable loss of yield or reactivity .
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Di-Boc-guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through techniques such as flash column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-Boc-guanidine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and chemical industries.
化学反应分析
Types of Reactions: N,N’-Di-Boc-guanidine undergoes various chemical reactions, including substitution and guanylation reactions. The compound can react with different amines to form N,N’-disubstituted guanidines. For instance, the reaction with benzylamine in dichloromethane yields N,N’-di-Boc-N’'-benzylguanidine .
Common Reagents and Conditions: Common reagents used in reactions involving N,N’-Di-Boc-guanidine include triflic anhydride, which facilitates the formation of N,N’-di-Boc-N’'-triflylguanidine. The reaction typically occurs at low temperatures (around -78°C) to ensure selectivity and high yield .
Major Products Formed: The major products formed from reactions involving N,N’-Di-Boc-guanidine depend on the specific reagents and conditions used. For example, the reaction with triflic anhydride produces N,N’-di-Boc-N’‘-triflylguanidine, which can further react with various amines to yield N,N’-disubstituted guanidines .
相似化合物的比较
Similar Compounds: Similar compounds to N,N’-Di-Boc-guanidine include other N,N’-disubstituted guanidines, such as N,N’-bis-Cbz-guanidine and N,N’-di-Boc-N’'-triflylguanidine. These compounds share the common feature of having protective groups attached to the guanidine core, enhancing their stability and reactivity .
Uniqueness: What sets N,N’-Di-Boc-guanidine apart from its counterparts is its specific use of Boc groups for protection. The Boc groups are easily removable under mild acidic conditions, making N,N’-Di-Boc-guanidine particularly useful in synthetic routes where selective deprotection is required. Additionally, the compound’s stability and compatibility with various reagents and conditions make it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
154476-57-0 |
|---|---|
分子式 |
C11H21N3O4 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |
InChI 键 |
VPWFNCFRPQFWGS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |
手性 SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Di-Boc-guanidine in organic synthesis?
A1: Di-Boc-guanidine serves as a crucial building block for incorporating the guanidine functionality into more complex molecules. One prominent application is its use in synthesizing substituted guanidines, which are frequently encountered pharmacophores in medicinal chemistry. [, ]
Q2: How does the Boc protection in Di-Boc-guanidine contribute to its synthetic utility?
A2: The two Boc (tert-butoxycarbonyl) protecting groups in Di-Boc-guanidine offer several advantages. Firstly, they mask the reactivity of the guanidine nitrogen atoms, allowing for selective chemical transformations at other sites within the molecule. Secondly, the Boc groups are readily removable under mildly acidic conditions, enabling the liberation of the free guanidine group after the desired synthetic manipulations have been performed. [, ]
Q3: Are there any reported analytical methods for characterizing and quantifying Di-Boc-guanidine?
A4: While specific analytical methods for Di-Boc-guanidine are not detailed in the provided research, standard techniques employed for characterizing organic compounds would be applicable. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation and purity assessment. High-performance liquid chromatography (HPLC) could be employed for quantitative analysis, especially when monitoring reaction progress or determining the purity of synthesized Di-Boc-guanidine. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


